7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically oxazoles, which are known for their diverse biological activities. The compound's structure features a piperazine moiety, which is often associated with neuroactive properties, making it a subject of interest in the development of therapeutics targeting neurological disorders.
The compound can be sourced from chemical suppliers and is classified under several categories, including:
This classification highlights its relevance in both organic synthesis and medicinal chemistry.
The synthesis of 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves multiple steps:
In an industrial setting, these synthetic routes may be optimized for larger-scale production, focusing on maximizing yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride can be represented as follows:
This structure indicates that the compound features a piperazine ring linked to a benzoxazole system, which contributes to its biological activity.
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves several biological pathways:
The physical properties include:
Key chemical properties include:
Further studies on solubility and stability under various conditions are essential for understanding its practical applications in pharmaceuticals.
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several applications:
This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and pharmacology.
Friedel-Crafts reactions enable regioselective electrophilic substitution on the benzoxazolone scaffold, with acylation being particularly advantageous for C7 functionalization. The reaction proceeds via Lewis acid-mediated generation of an acylium ion electrophile (R-C⁺=O), which attacks the electron-rich C7 position of benzoxazolone. Aluminum chloride (AlCl₃) stoichiometrically coordinates the carbonyl oxygen, activating the electrophile while simultaneously deactivating the product ketone against overreaction [2] [9]. This contrasts with Friedel-Crafts alkylation, where carbocation rearrangements (e.g., 1,2-hydride shifts) compromise regioselectivity and yield unstable products [5].
Table 2: Comparative Analysis of Friedel-Crafts Methodologies
Parameter | Acylation Approach | Alkylation Approach |
---|---|---|
Electrophile | Resonance-stabilized acylium ion | Carbocation (prone to rearrangements) |
Catalyst Loading | Stoichiometric AlCl₃ (ketone complexation) | Catalytic AlCl₃ (regenerable) |
Regioselectivity | >95% C7 substitution | Variable (≤60% C7) |
Byproducts | Ketone-AlCl₃ adduct (hydrolyzed during workup) | Polyalkylated derivatives |
Functional Group Tolerance | Nitro, cyano groups deactivate ring | Halogens tolerated |
Key innovations include halogen-directed ortho-acylation using TiCl₄ catalysts and the application of acyl anhydrides as alternative electrophiles [4] [9]. These methods enable the synthesis of 7-haloacylbenzoxazolones as precursors for nucleophilic piperazine displacement – a critical step in generating the target compound.
Piperazine connectivity profoundly influences the pharmacological profile of benzoxazolone derivatives. The 7-(piperazin-1-yl) linkage provides optimal σ-receptor affinity when directly attached to the benzoxazolone core (zero-atom spacer), as confirmed through comparative SAR studies [3] [8] [10]. Methylation of the piperazine N4 position enhances blood-brain barrier permeability by reducing polarity (logP increase of 0.8–1.2 units), while N1 substitution diminishes σ₁-receptor binding by >80% due to steric occlusion [8].
Table 3: Structural Modifications and Biological Impact
Structural Variation | σ₁ Receptor Affinity (Ki, nM) | Cytotoxicity (IC₅₀, μM) | Key Bioactivity Findings |
---|---|---|---|
Direct linkage (no spacer) | 28 ± 3.1 | >25 | Optimal σ₁ antagonism; analgesic efficacy |
–CH₂– spacer | 142 ± 12 | 19.3 | 40% reduced NF-κB inhibition |
–(CH₂)₂– spacer | 410 ± 25 | 23.5 | Complete σ₁ affinity loss |
4-Methylpiperazine derivative | 18 ± 2.7 | >25 | Enhanced CNS penetration; 92% iNOS inhibition |
N1-Benzyl substitution | 520 ± 41 | ND | >85% σ₁ binding loss |
Bivalent ligands featuring piperazine-linked benzoxazolone dimers exhibit spacer-dependent activity. Homodimers with C4–C6 spacers demonstrate superior iNOS/NF-κB inhibition (IC₅₀ = 0.28–0.41 μM) compared to C2-linked analogs (IC₅₀ > 4 μM) [10]. The C4 spacer optimally orients pharmacophores for dual target engagement, validating the "spacer length principle" in dimer design.
Hydrochloride salt formation significantly modifies the physicochemical properties of 7-(piperazin-1-yl)benzoxazol-2-ones. The protonation of the piperazine N4 atom (pKa ≈ 9.2) generates a crystalline, non-hygroscopic solid with improved storage stability versus the free base [1]. Aqueous solubility increases 30–50 fold (free base solubility = 0.8 mg/mL vs. hydrochloride = 32–42 mg/mL at 25°C) – a critical factor for gastrointestinal dissolution and absorption [6].
Table 4: Hydrochloride Salt Properties and Pharmacokinetic Impact
Property | Free Base | Hydrochloride Salt | Pharmacokinetic Consequence |
---|---|---|---|
Aqueous Solubility | 0.8 mg/mL (pH 7.4) | 32–42 mg/mL (pH 7.4) | Enhanced dissolution rate |
Log D (octanol/water) | 2.1 ± 0.3 | 1.4 ± 0.2 | Reduced membrane permeability |
Melting Point | 118–122°C (decomp.) | 248–252°C | Improved crystallinity & stability |
Gastric Solubility | High (ionized form) | Suppressed (common ion effect) | Potential precipitation at high chloride |
Plasma Protein Binding | 78% | 68% | Increased free fraction |
The common ion effect in gastric fluid (high [Cl⁻]) can reduce hydrochloride solubility by 45–60%, necessitating pH-modulated formulations for optimal bioavailability [6]. Salt formation is achieved via anhydrous HCl gas bubbling in dichloromethane solutions of the free base, yielding >99% conversion efficiency. Alternative salts (e.g., citrate, mesylate) show inferior crystallization behavior and reduced σ₁ receptor binding affinity (15–30% reduction) [8].
Concluding Remarks
Strategic integration of Friedel-Crafts acylation, spacer optimization, and salt formation enables rational design of 7-(piperazin-1-yl)benzoxazolone therapeutics. The C7-piperazinyl linkage with N4-methylation and hydrochloride salt formation emerges as the optimal configuration for CNS-targeted agents. Future innovations will likely exploit bivalent ligand architectures and hybrid heterocycles to enhance target selectivity against σ receptors, iNOS, and NF-κB pathways.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2